molecular formula C7H16N2O B8632067 2-(2-Methylaminoethyl)morpholine

2-(2-Methylaminoethyl)morpholine

Cat. No.: B8632067
M. Wt: 144.21 g/mol
InChI Key: GCXOUGWHCRSRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylaminoethyl)morpholine is a morpholine derivative featuring a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is substituted with a 2-methylaminoethyl group (-CH2CH2NHCH3) at the nitrogen position. This substituent introduces both electron-donating effects (via the methylamino group) and structural flexibility due to the ethyl chain. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate solubility, hydrogen-bonding capacity, and steric interactions .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-methyl-2-morpholin-2-ylethanamine

InChI

InChI=1S/C7H16N2O/c1-8-3-2-7-6-9-4-5-10-7/h7-9H,2-6H2,1H3

InChI Key

GCXOUGWHCRSRPT-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CNCCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Morpholine Derivatives

Substituent Effects and Structural Diversity

The biological and physicochemical properties of morpholine derivatives are heavily influenced by their substituents. Below is a comparative analysis of key compounds:

Compound Name Substituent Electronic Effects Key Properties/Activities Applications References
2-(2-Methylaminoethyl)morpholine -CH2CH2NHCH3 Electron-donating (via -NHCH3) Potential enzyme inhibition, base catalysis Pharmaceuticals, chemical synthesis
4-(2-Aminoethyl)morpholine -CH2CH2NH2 Electron-donating (via -NH2) Intermediate in organic synthesis Precursor for bioactive molecules
4-(2-Nitrobutyl)morpholine -CH2CH2CH2CH2NO2 Electron-withdrawing (via -NO2) High reactivity (alkylation agent) Industrial processes
(2R)-2-(Methoxymethyl)morpholine -CH2OCH3 (chiral center) Electron-donating (via -OCH3) Chiral resolution, asymmetric synthesis Catalysis, drug development
2-(2,2,2-Trifluoroethyl)morpholine HCl -CH2CF3 Electron-withdrawing (via -CF3) Enhanced metabolic stability Pharmaceuticals (CNS targets)
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: Methylamino (-NHCH3) and methoxy (-OCH3) groups enhance hydrogen-bonding capacity and solubility, making these derivatives suitable for drug design. Nitro (-NO2) and trifluoroethyl (-CF3) groups increase lipophilicity and metabolic stability, favoring applications in industrial chemistry or CNS-targeting drugs .
  • Steric and Stereochemical Effects: Chiral substituents, such as in (2R)-2-(Methoxymethyl)morpholine, enable enantioselective interactions in catalysis or receptor binding, whereas non-chiral analogs (e.g., 4-(2-Aminoethyl)morpholine) are more versatile intermediates .

Physical and Crystallographic Properties

  • Crystal Packing: N-(2-Chloroethyl)morpholine forms hydrogen-bonded chains in its crystal structure, driven by N–H⋯O interactions. The chloroethyl group’s orientation perpendicular to the morpholine ring highlights steric constraints, which may differ in methylaminoethyl analogs .

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